

Umbralisib R-enantiomer solubility and stability issues

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Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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Umbralisib R-enantiomer Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the **Umbralisib R-enantiomer**.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Umbralisib R-enantiomer**?

A1: The tosylate salt of the S-enantiomer (Umbralisib) is reported to be practically insoluble in water. While specific quantitative data for the R-enantiomer is not readily available in the public domain, it is expected to have similarly low aqueous solubility. The amorphous monotosylate salt form of Umbralisib has been developed to improve solubility and stability.

Q2: In which organic solvents is the **Umbralisib R-enantiomer** soluble?

A2: Umbralisib tosylate (S-enantiomer) is soluble in methanol and freely soluble in dimethyl sulfoxide (DMSO). It is anticipated that the R-enantiomer exhibits a similar solubility profile. For detailed experimental work, it is recommended to determine the solubility in the specific solvent system being used.

Q3: What are the common stability issues encountered with the **Umbralisib R-enantiomer**?

A3: Based on forced degradation studies of Umbralisib, the compound may degrade under acidic, alkaline, oxidative, and reducing conditions, as well as upon exposure to heat and hydrolysis.^[1] The solid state form (crystalline vs. amorphous) can also significantly impact its stability.

Q4: How can I prepare a stock solution of **Umbralisib R-enantiomer**?

A4: Due to its low aqueous solubility, it is recommended to prepare stock solutions in an appropriate organic solvent such as DMSO or methanol. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10-50 mM. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: Are there different salt or polymorphic forms of Umbralisib with improved properties?

A5: Yes, an amorphous monotosylate form of Umbralisib has been reported to have enhanced solubility and stability compared to crystalline forms. When working with Umbralisib or its enantiomers, it is crucial to be aware of the specific form being used, as this can affect experimental outcomes.

Troubleshooting Guides

Issue 1: Low or Inconsistent Solubility in Aqueous Buffers

Potential Cause	Troubleshooting Step
Compound Precipitation	<ul style="list-style-type: none">- Increase the concentration of co-solvents (e.g., DMSO, ethanol) if compatible with the experimental system.- Prepare a higher concentration stock solution in an organic solvent and dilute it further in the aqueous buffer immediately before use.- Use sonication to aid dissolution, but be mindful of potential degradation with prolonged exposure.
Incorrect pH	<ul style="list-style-type: none">- Adjust the pH of the buffer. Although detailed pH-solubility profiles for the R-enantiomer are not available, the pKa of Umbralisib tosylate is 2.71, suggesting its solubility may vary with pH.
Use of Crystalline Form	<ul style="list-style-type: none">- If possible, use an amorphous form of the compound, which generally exhibits higher kinetic solubility.

Issue 2: Compound Degradation During Experiments

Potential Cause	Troubleshooting Step
Hydrolysis	- Prepare fresh solutions in aqueous buffers for each experiment. Avoid storing aqueous solutions for extended periods.
Oxidation	- Degas solvents and buffers. - Consider adding antioxidants if compatible with the experimental setup. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Sensitivity (Photodegradation)	- Protect solutions from light by using amber vials or covering containers with aluminum foil. - Conduct experiments under low-light conditions where possible.
Thermal Instability	- Avoid exposing the compound to high temperatures. - Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C). - For experiments at elevated temperatures, minimize the incubation time.

Data Presentation

Table 1: Qualitative Solubility of Umbralisib Tosylate (S-enantiomer)

Solvent	Solubility
Water	Practically Insoluble
Methanol	Soluble
Dimethyl Sulfoxide (DMSO)	Freely Soluble

Note: This data is for the S-enantiomer (Umbralisib). The R-enantiomer is expected to have a similar qualitative solubility profile.

Table 2: Summary of Forced Degradation Studies on Umbralisib^[1]

Stress Condition	% Degradation
Acid (1 N HCl)	13.1
Alkali (1 N NaOH)	13.6
Oxidation (30% H ₂ O ₂)	12.4
Reduction (30% Sodium bisulfite)	14.2
Thermal (70°C, 6 hours)	11.6
Hydrolysis (Water)	10.9

This data indicates that Umbralisib is susceptible to degradation under various stress conditions. Similar susceptibility is expected for the R-enantiomer.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

- **Preparation of Buffers:** Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
- **Sample Preparation:** Add an excess amount of **Umbralisib R-enantiomer** to a known volume of each buffer in a sealed vial.
- **Equilibration:** Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, allow the vials to stand to let undissolved particles settle. Alternatively, centrifuge or filter the samples to separate the solid phase.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as RP-HPLC with UV detection.

- Data Analysis: The measured concentration represents the equilibrium solubility of the **Umbralisib R-enantiomer** at that specific pH and temperature.

Protocol 2: Stability Indicating RP-UPLC Method for Umbralisib[1]

This method can be adapted for the analysis of the R-enantiomer.

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
- Column: Kinetex C18 (100 x 4.6 mm, 2.6 μ m).
- Mobile Phase: 0.1% Formic acid in water : Acetonitrile (40:60 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 219 nm.[1]
- Injection Volume: 10 μ L.
- Run Time: 3 minutes.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[1]

Protocol 3: Forced Degradation Study

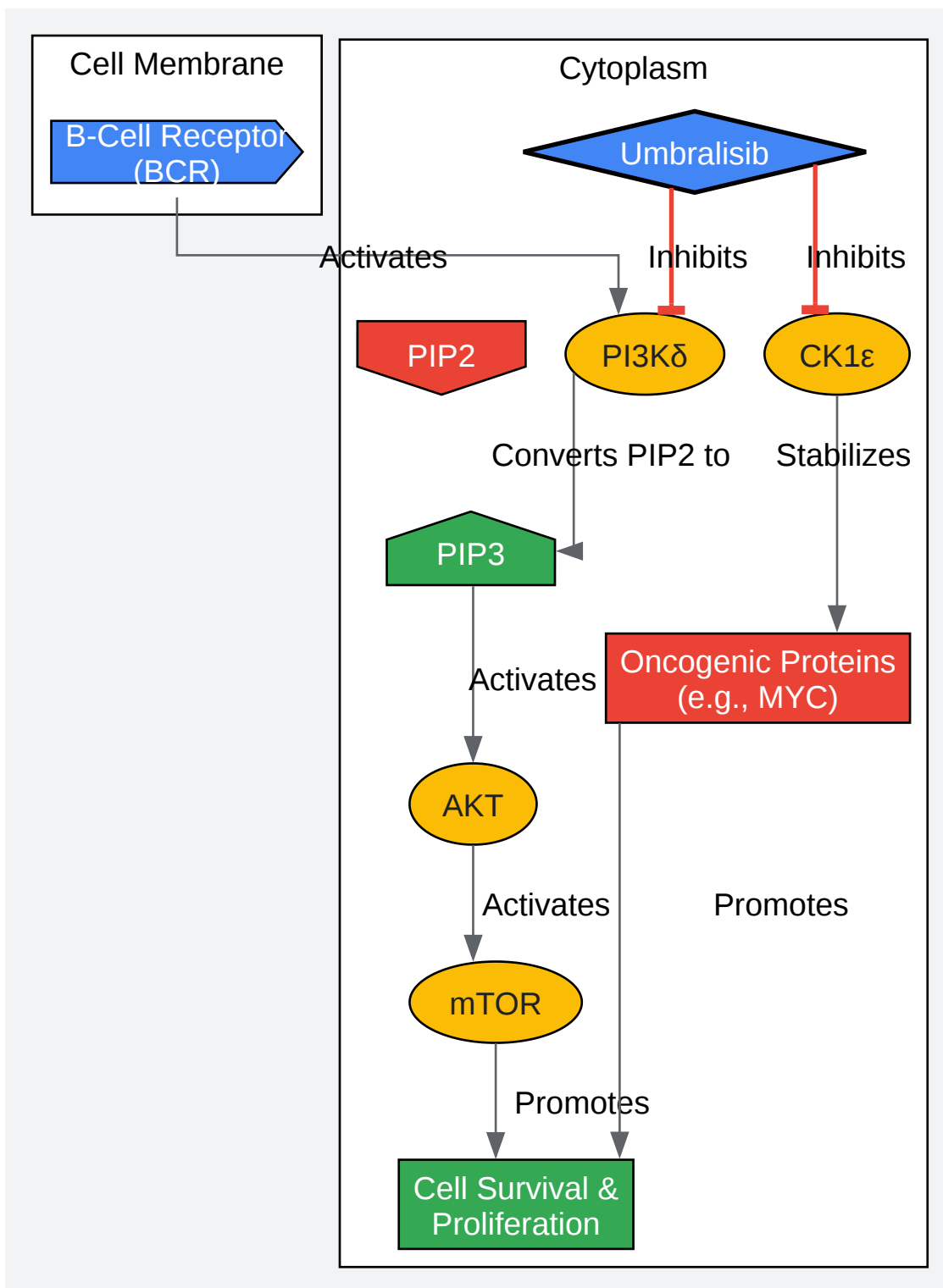
- Acid Hydrolysis: Dissolve the **Umbralisib R-enantiomer** in a solution of 1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve the compound in 1 N NaOH and incubate similarly. Neutralize before analysis.
- Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

- **Thermal Degradation:** Expose the solid compound to dry heat (e.g., 70°C) for a specified duration.
- **Photolytic Degradation:** Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
- **Analysis:** Analyze the stressed samples using the validated stability-indicating HPLC/UPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Signaling Pathway of Umbralisib

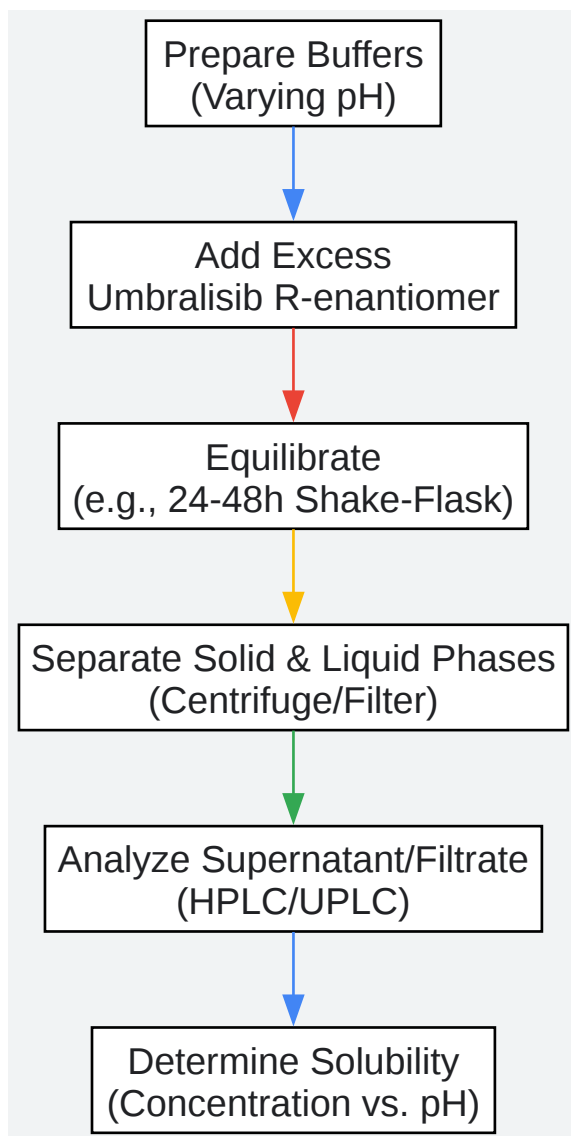
Umbralisib is a dual inhibitor of Phosphoinositide 3-kinase delta (PI3K δ) and Casein Kinase 1 epsilon (CK1 ϵ). These kinases are involved in signaling pathways that are crucial for the proliferation and survival of B-cells.



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Caption: Simplified signaling pathway of PI3Kδ and CK1ε inhibited by Umbralisib.

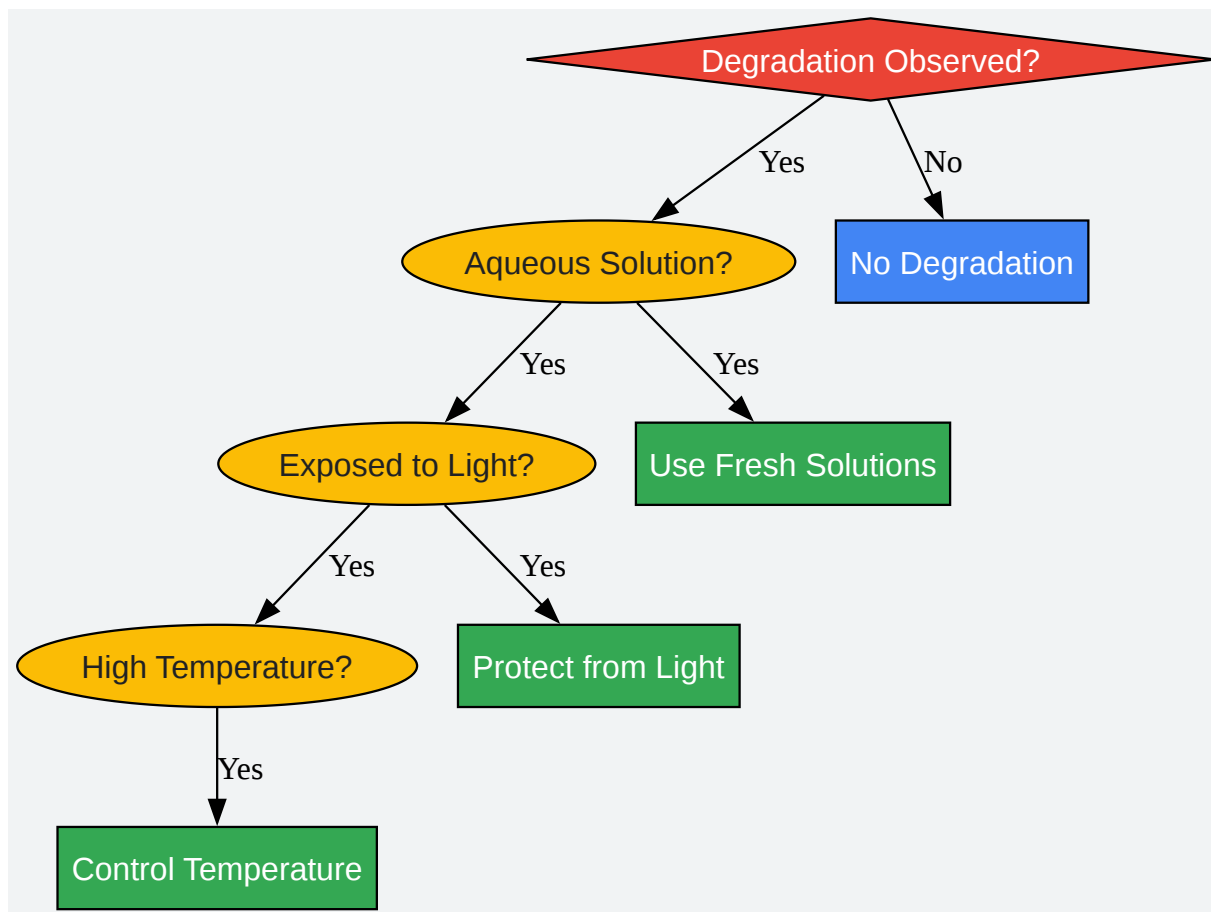
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the aqueous solubility of **Umbralisib R-enantiomer**.

Logical Flow for Stability Troubleshooting



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Caption: Troubleshooting logic for addressing **Umbralisib R-enantiomer** degradation.

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References

- 1. japsonline.com [japsonline.com]

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